molecular formula C23H27N3O B11180593 N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11180593
M. Wt: 361.5 g/mol
InChI Key: DYOOWBSRYSJKJK-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with 3-(diethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylamino)propyl]-2-phenylacetamide
  • N-[3-(diethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]methacrylamide[5][5]

Uniqueness

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity to certain molecular targets, making it more effective in specific applications[5][5].

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H27N3O/c1-3-26(4-2)16-10-15-24-23(27)20-17-22(18-11-6-5-7-12-18)25-21-14-9-8-13-19(20)21/h5-9,11-14,17H,3-4,10,15-16H2,1-2H3,(H,24,27)

InChI Key

DYOOWBSRYSJKJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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